叔丁基(3-氨基-3-氧代丙基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

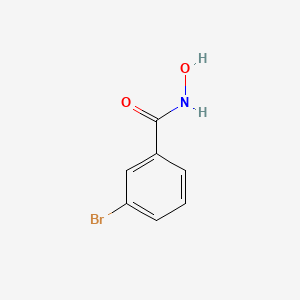

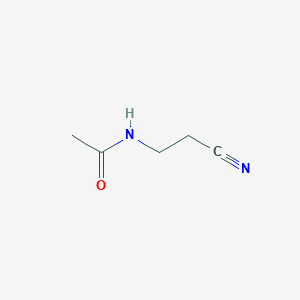

The compound tert-Butyl (3-amino-3-oxopropyl)carbamate is a chemical entity that can be considered as a derivative of carbamic acid. It contains a tert-butyl group attached to a carbamate functional group, which in turn is connected to a 3-amino-3-oxopropyl moiety. This structure suggests that the compound could be an intermediate or a building block in the synthesis of various biologically active molecules or pharmaceutical agents.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is a topic of interest in the field of medicinal chemistry due to their potential applications. For instance, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates has been reported as a method to access novel macrocyclic Tyk2 inhibitors, demonstrating the utility of tert-butyl carbamate derivatives in drug discovery . Similarly, the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate through a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation has been described, showcasing the versatility of tert-butyl carbamate intermediates in complex molecule construction .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be quite complex, as seen in the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. This compound was characterized using NMR spectroscopy and high-resolution mass spectrometry, and its crystal structure was determined via single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can undergo various chemical reactions, which are essential for their transformation into desired products. For example, the tert-butyl group in tert-butyl-substituted carbazoles can be substituted by hydrogen via nitro, amino, and iodo derivatives, indicating the reactivity of these compounds and their potential for further chemical modifications . Additionally, N-tert-butanesulfinyl imines, which are related to tert-butyl carbamates, have been used as intermediates for the asymmetric synthesis of amines, demonstrating the chemical versatility of the tert-butyl group in synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, the presence of the tert-butyl group can impart steric bulk, affecting the reactivity and solubility of the compound. The antimycobacterial activities of tert-butyl naphthyridine carboxylic acids have been evaluated, with one compound showing significant potency against Mycobacterium tuberculosis, indicating that the tert-butyl group can play a role in the biological activity of these molecules .

科学研究应用

1. 合成化学和分子设计

叔丁基(3-氨基-3-氧代丙基)氨基甲酸酯化合物已用于各种合成化学应用中。例如,它被用于邻位羟基芳基氨基酮的光氧化还原催化胺化中,在温和条件下生成 3-氨基色酮。这项技术促进了多种氨基嘧啶的构建,拓宽了光催化方案的应用 (Wang 等人,2022)。

2. 有机合成

在有机合成领域,叔丁基(3-氨基-3-氧代丙基)氨基甲酸酯已被用于创建复杂的有机化合物。例如,它在 2-酰胺取代呋喃的制备和狄尔斯-阿尔德反应中发挥了关键作用,有助于创建叔丁基 3a-甲基-5-氧代-2,3,3a,4,5,6-六氢吲哚-1-羧酸酯 (Padwa 等人,2003)。

3. 金属化和烷基化研究

氨甲基三烷基硅烷的叔丁基氨基甲酸酯衍生物因其在氮和硅之间进行金属化的能力而受到研究。这项研究突出了与各种亲电试剂的高效反应以及制备 α-官能化 α-氨基硅烷的可能性 (Sieburth 等人,1996)。

4. 糖基化和新型糖缀合物

叔丁基氨基甲酸酯在糖基化条件下反应,生成异头 2-脱氧-2-氨基糖氨基甲酸酯。该反应展示了对几种常见保护基团的良好耐受性,并已被用于生成非天然糖肽构建块 (Henry 和 Lineswala,2007)。

5. 受保护胺的合成

叔丁基氨基甲酸酯通过温和且高效的一锅柯蒂斯重排参与 Boc 保护胺的合成。该过程促进了叔丁基氨基甲酸酯衍生物在低温下以高产率形成,与多种底物兼容 (Lebel 和 Leogane,2005)。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

tert-butyl N-(3-amino-3-oxopropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)10-5-4-6(9)11/h4-5H2,1-3H3,(H2,9,11)(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIHCTNHDMVMEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

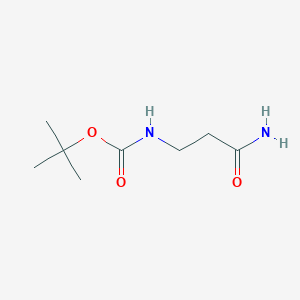

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572691 |

Source

|

| Record name | N~3~-(tert-Butoxycarbonyl)-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65983-35-9 |

Source

|

| Record name | N~3~-(tert-Butoxycarbonyl)-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1283598.png)